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Compound of Interest |

Compound Name: 4-(Pyridin-2-yl)butan-1-ol
CAS No.: 17945-79-8
Cat. No.: B091499

Get Quote

\ J

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Pyridin-2-yl)butan-1-ol
(CAS: 17945-79-8)

Introduction

4-(Pyridin-2-yl)butan-1-ol, identified by CAS number 17945-79-8, is a bifunctional organic
molecule containing both a pyridine ring and a primary alcohol. This unique structural
combination makes it a valuable building block, or synthon, in the fields of medicinal chemistry
and materials science. The pyridine moiety, a common scaffold in numerous pharmaceuticals,
provides a basic nitrogen atom capable of hydrogen bonding and metal coordination, while the
flexible butyl alcohol chain allows for a variety of subsequent chemical modifications.

This guide provides a comprehensive overview of the essential physicochemical data for 4-
(Pyridin-2-yl)butan-1-ol, offering insights into its handling, characterization, and potential
applications for professionals in research and drug development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent
research. The structural and molecular identifiers for 4-(Pyridin-2-yl)butan-1-ol are
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summarized below.

e Chemical Structure: The molecule consists of a pyridine ring substituted at the 2-position
with a butan-1-ol group.

« SMILES: N1=C(C=CC=C1)CCCCO[1]

Table 1: Chemical Identifiers for CAS 17945-79-8

Identifier Value

CAS Number 17945-79-8[1][2]

Molecular Formula CoH13NO[1][2]

Molecular Weight 151.21 g/mol [1][2]

InChlKey QYSOMFUUWROROT-UHFFFAOYSA-N[2]

| MDL Number | MFCD12828284[1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both laboratory and
physiological environments. These parameters are critical for designing synthetic routes,
developing analytical methods, and formulating drug delivery systems.

The relatively high boiling and flash points suggest that the compound is not highly volatile
under standard conditions, simplifying its handling.[2] The LogP value of approximately 1.4
indicates moderate lipophilicity, suggesting a reasonable balance between aqueous solubility
and membrane permeability, a key consideration in drug design.[2]

Table 2: Physicochemical Data for 4-(Pyridin-2-yl)butan-1-ol
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Property Value Source
Density 1.036 g/lcm? [2]
Boiling Point 269.99 °C at 760 mmHg [2]
Flash Point 117.09 °C [2]
LogP 1.397 [2]
Vapor Pressure 0.003 mmHg at 25°C [2]

| Refractive Index | 1.524 |[2] |

Analytical Characterization Workflow

Ensuring the identity, purity, and stability of a compound like 4-(Pyridin-2-yl)butan-1-ol is
paramount in any research or development setting. A standard workflow for the
characterization of a newly synthesized or procured batch of this material would follow a
logical, multi-step process. This self-validating system ensures that each subsequent
experiment is performed on a well-defined and pure substance.

Experimental Protocol: A Representative Workflow

« Initial Identification (Mass Spectrometry):
o Objective: To confirm the molecular weight of the compound.

o Methodology: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol
or acetonitrile). Infuse the solution directly into an electrospray ionization mass
spectrometer (ESI-MS).

o Expected Result: A prominent peak at m/z = 152.1, corresponding to the protonated
molecule [M+H]*. The exact mass should align with the calculated value of 151.1000.[2]

 Structural Elucidation (NMR Spectroscopy):

o Objective: To confirm the precise atomic arrangement and connectivity of the molecule.
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o Methodology: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g.,
CDCIls). Acquire *H NMR and 3C NMR spectra.

o Causality: *H NMR provides information on the number, environment, and connectivity of
hydrogen atoms. 3C NMR confirms the carbon backbone. Together, they provide an
unambiguous structural fingerprint.

e Purity Assessment (High-Performance Liquid Chromatography - HPLC):
o Objective: To determine the purity of the sample and identify any potential impurities.
o Methodology:
= Column: C18 reverse-phase column.

= Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic
acid.

» Detection: UV detector set to a wavelength where the pyridine ring absorbs (e.g., 254
nm).

» Procedure: Inject a known concentration of the sample. The area of the main peak
relative to the total area of all peaks provides a quantitative measure of purity.

o Trustworthiness: This method is the industry standard for purity assessment due to its high
resolution and sensitivity.

The logical flow from initial mass confirmation to detailed structural analysis and final purity
verification ensures a high degree of confidence in the material's quality before its use in further
applications.
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Analytical Workflow for 4-(Pyridin-2-yl)butan-1-ol

Sample Batch
(CAS: 17945-79-8)

Initial Check

Step 1: Mass Spectrometry (ESI-MS)
Confirm Molecular Weight

f MW matches

Step 2: NMR Spectroscopy
(1H’ 13C)
Elucidate Structure

If structure confirmed

Step 3: Purity Analysis (RP-HPLC)
Quantify Purity

purity >95% If purity <95%

Result: Qualified Material Result: Fails Specification
(Identity, Structure, Purity Confirmed) (Impure or Incorrect)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 2. 4-(Pyridin-2-yl)butan-1-ol | CAS#:17945-79-8 | Chemsrc [chemsrc.com]

¢ To cite this document: BenchChem. [CAS number 17945-79-8 physicochemical data.].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091499/docs#cas-number-17945-79-8-
physicochemical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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